2-Mesityl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium chloride
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Overview
Description
2-Mesityl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium chloride is a heterocyclic compound that features a triazole ring fused with an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mesityl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of mesityl-substituted hydrazine with a suitable azepine precursor in the presence of a cyclizing agent. The reaction is often carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
2-Mesityl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted triazoloazepine derivatives .
Scientific Research Applications
2-Mesityl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium chloride has several scientific research applications:
Chemistry: Used as a ligand in catalysis and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Mesityl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 1-Mesityl-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylthio)ethanone
- 3-(4-Methylphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
- 2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)-1-(2-thienyl)ethanone hydrobromide
Uniqueness
2-Mesityl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium chloride is unique due to its specific mesityl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H22ClN3 |
---|---|
Molecular Weight |
291.82 g/mol |
IUPAC Name |
2-(2,4,6-trimethylphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-4-ium;chloride |
InChI |
InChI=1S/C16H22N3.ClH/c1-12-9-13(2)16(14(3)10-12)19-11-18-8-6-4-5-7-15(18)17-19;/h9-11H,4-8H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
NZSGMBKLZAMBEB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=[N+]3CCCCCC3=N2)C.[Cl-] |
Origin of Product |
United States |
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